An In-depth Technical Guide to 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid (CAS 1215206-68-0)
An In-depth Technical Guide to 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid (CAS 1215206-68-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from commercial suppliers, spectral databases for related compounds, and the broader scientific literature on biphenyl carboxylic acids.
Chemical Identity and Physicochemical Properties
3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid is a bi-aryl compound featuring a methoxy and a methyl substituent on one phenyl ring and a carboxylic acid on the other. This substitution pattern imparts specific conformational and electronic properties that are of interest in the design of bioactive molecules.
Table 1: Physicochemical Properties of 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 1215206-68-0 | BOC Sciences[] |
| Molecular Formula | C₁₅H₁₄O₃ | BOC Sciences[] |
| Molecular Weight | 242.27 g/mol | BOC Sciences[] |
| IUPAC Name | 3-(3-methoxy-2-methylphenyl)benzoic acid | BOC Sciences[] |
| Canonical SMILES | CC1=C(C=CC=C1OC)C2=CC(=CC=C2)C(=O)O | BOC Sciences[] |
| InChI | InChI=1S/C15H14O3/c1-10-13(7-4-8-14(10)18-2)11-5-3-6-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) | BOC Sciences[] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available (estimated to be around 4, typical for benzoic acids)[2] |
Synthesis and Characterization
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids or esters.[4][5]
Diagram 1: Proposed Synthesis of 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid via Suzuki-Miyaura Coupling
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of 3-boronobenzoic acid (1.0 eq) and 1-bromo-3-methoxy-2-methylbenzene (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene and water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Base Addition: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid.
Spectroscopic Characterization (Predicted)
As experimental spectra are not available, the following are predicted key features based on the structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.2 ppm, corresponding to the seven protons on the two phenyl rings. The substitution will lead to distinct splitting patterns.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.
-
Methyl Protons: A singlet at approximately δ 2.2-2.3 ppm, integrating to three protons.
-
Carboxylic Acid Proton: A broad singlet at δ 12.0-13.0 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group would be significantly shielded.
-
Methoxy Carbon: A signal around δ 55-56 ppm.
-
Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 242.27.
-
Fragmentation Pattern: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 Da) and the loss of a carboxyl group (-45 Da). The biphenyl linkage is generally stable, so fragmentation of the rings or substituents would also be observed.
Potential Applications in Drug Discovery and Medicinal Chemistry
Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, with numerous examples of biologically active compounds.[6][7] The specific substitution pattern of 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid suggests several potential areas of application.
-
As a Synthetic Intermediate: This compound can serve as a valuable building block for the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted to esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships.
-
Potential as an Angiotensin II Receptor Blocker (ARB) Intermediate: Structurally related biphenyl compounds are key intermediates in the synthesis of ARBs, a class of drugs used to treat hypertension.[8]
-
Anticancer Agents: Numerous biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents.[6] The conformational flexibility of the biphenyl scaffold allows for optimal binding to various biological targets.
-
Anti-inflammatory Agents: The biphenyl moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
Diagram 2: Potential Derivatization of 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid
Caption: Derivatization possibilities of the carboxylic acid moiety.
Safety and Handling
No specific safety data sheet (SDS) is available for 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid. Therefore, it should be handled with the care appropriate for a novel chemical of unknown toxicity. The following precautions are based on the known hazards of structurally related compounds and the functional groups present.[9][10][11]
Table 2: General Safety and Handling Precautions
| Hazard | Precaution |
| Eye Irritation | Wear safety glasses with side-shields or goggles. |
| Skin Irritation | Wear protective gloves (e.g., nitrile rubber). |
| Respiratory Irritation | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[11]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[11]
Storage:
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid is a compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is currently limited, its structural features suggest that it can be synthesized via established methods like the Suzuki-Miyaura coupling. Its biphenyl carboxylic acid scaffold is a well-recognized pharmacophore, indicating potential for biological activity. Further research is warranted to fully characterize its physicochemical properties, explore its synthetic utility, and evaluate its biological profile. As with any compound with limited toxicological data, it should be handled with appropriate caution in a laboratory setting.
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